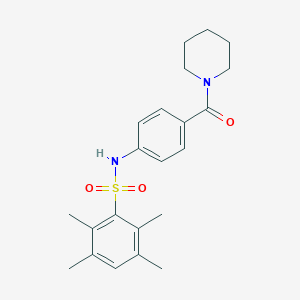

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown great potential in scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Discovery and Development of Antineoplastic Agents

Researchers have been exploring novel series of compounds with potential antineoplastic properties, focusing on their cytotoxic characteristics, which in many instances surpass those of contemporary cancer drugs. A noteworthy attribute of these compounds is their selective toxicity towards tumors and their ability to modulate multidrug resistance. They induce apoptosis, generate reactive oxygen species, activate caspases, and impact mitochondrial functions. These compounds also exhibit antimalarial and antimycobacterial activities, demonstrating a wide spectrum of potential therapeutic applications. Their structure-activity relationships, drug delivery systems, pharmacokinetic profiles, and metabolic stability have been comprehensively studied, suggesting their viability as cancer drug candidates (Mohammad Hossain et al., 2020).

Nucleophilic Aromatic Substitution Reactions

The study of nucleophilic aromatic substitution reactions, particularly involving compounds like piperidine with nitro-aromatic compounds, has provided quantitative yields of reaction products. These reactions, characterized by their specific kinetics, offer insights into the mechanisms of addition-elimination with rapid expulsion of the nitro group. This research not only advances our understanding of nucleophilic aromatic substitution but also reviews recent literature on the topic, contributing to the broader field of organic synthesis (F. Pietra & D. Vitali, 1972).

Synthesis of Cyclic Compounds with Aminobenzenesulfonamide

Explorations into the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide have led to the development of novel polyheterocyclic compounds. This includes the use of sequential Nicholas and Pauson-Khand reactions for creating unique chemical structures. These advancements are not just pivotal for organic chemistry but also hold significance in the pharmaceutical industry, highlighting the versatility of aminobenzenesulfonamide derivatives in drug discovery and development (Kyosuke Kaneda, 2020).

DNA Binding and Modulation by Hoechst 33258 Analogues

Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, have been extensively used as fluorescent DNA stains in cell biology. These compounds have paved the way for understanding DNA sequence recognition and binding, serving as models for drug design. Their ability to act as radioprotectors and topoisomerase inhibitors has significant implications for both research and therapeutic applications (U. Issar & R. Kakkar, 2013).

Central Nervous System (CNS) Acting Drug Synthesis

The identification of functional chemical groups capable of serving as lead molecules for CNS-acting drugs highlights the importance of heterocycles in pharmaceutical development. Research into compounds with nitrogen, sulfur, and oxygen heteroatoms offers a pathway for synthesizing new medications that address CNS disorders with reduced adverse effects. This innovative approach underscores the potential for creating more effective and safer treatments for a range of neurological conditions (S. Saganuwan, 2017).

Propriétés

IUPAC Name |

2,3,5,6-tetramethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)28(26,27)23-20-10-8-19(9-11-20)22(25)24-12-6-5-7-13-24/h8-11,14,23H,5-7,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIWZZPAEBWONZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B492751.png)

![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B492755.png)

![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B492756.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492758.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492759.png)

![N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492760.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone](/img/structure/B492763.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492766.png)

![4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B492767.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492769.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B492772.png)

![4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B492774.png)